molecular formula C25H15Cl2N3OS B2713015 N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2-phenylquinoline-4-carboxamide CAS No. 392251-19-3

N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2-phenylquinoline-4-carboxamide

Cat. No.: B2713015
CAS No.: 392251-19-3
M. Wt: 476.38
InChI Key: STRKCGFBBQNIMU-UHFFFAOYSA-N
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Description

N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2-phenylquinoline-4-carboxamide is a synthetic small molecule characterized by a hybrid structure incorporating thiazole and quinoline pharmacophores. This molecular architecture is frequently investigated in medicinal chemistry for its potential in anticancer agent discovery . Compounds featuring thiazole rings are present in more than 18 FDA-approved drugs and are extensively studied for developing new chemotherapeutic agents due to their excellent pharmacological characteristics . The specific combination of a dichlorophenyl-substituted thiazole linked to a phenylquinoline carboxamide makes this compound a promising candidate for biological screening and structure-activity relationship (SAR) studies. Its structural profile suggests potential for interaction with key cancer targets. Similar heterocyclic compounds, such as 1,3,4-oxadiazole and 1,3,4-thiadiazole analogues, have demonstrated significant anticancer activity in single-dose assays against 59 cancer cell lines, including non-small-cell lung, ovarian, breast, and central nervous system (CNS) cancers . Furthermore, molecular docking and molecular dynamic (MD) simulation studies of related compounds have shown efficient binding to tubulin, a critical cancer target, by interacting within the binding site of combretastatin A4 . This compound is provided for research purposes to explore its potential mechanisms and efficacy. This product is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2-phenylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H15Cl2N3OS/c26-16-10-11-20(27)19(12-16)23-14-32-25(29-23)30-24(31)18-13-22(15-6-2-1-3-7-15)28-21-9-5-4-8-17(18)21/h1-14H,(H,29,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STRKCGFBBQNIMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=NC(=CS4)C5=C(C=CC(=C5)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H15Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2-phenylquinoline-4-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiazole ring through the cyclization of appropriate precursors. This is followed by the introduction of the quinoline moiety via a condensation reaction. The final step involves the formation of the carboxamide group through an amidation reaction. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and scale up the production. The use of high-throughput screening methods can also aid in identifying the most efficient catalysts and reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2-phenylquinoline-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often facilitated by catalysts or specific reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and catalysts such as palladium on carbon. The reaction conditions typically involve controlled temperatures, specific solvents, and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of various derivatives with different functional groups.

Scientific Research Applications

N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2-phenylquinoline-4-carboxamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2-phenylquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key attributes of the target compound with its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) XLogP3 Hydrogen Bond Donors/Acceptors Key Substituents
N-[4-(2,5-Dichlorophenyl)-1,3-thiazol-2-yl]-2-phenylquinoline-4-carboxamide (Target) C₃₀H₂₀Cl₂N₃OS 542.4* 6.2* 1/5 Quinoline-4-carboxamide, thiazole-2-yl with 2,5-dichlorophenyl
2-(4-Chlorophenyl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)quinoline-4-carboxamide C₂₃H₁₆ClN₃OS 406.9 4.7 1/5 Quinoline-4-carboxamide, thiadiazole-2-yl with cyclopropyl
N-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-2-(4-methylphenyl)quinoline-4-carboxamide C₂₆H₁₈FN₃OS 451.5 5.1 1/5 Quinoline-4-carboxamide, thiazole-2-yl with 4-fluorophenyl, 4-methylphenyl
N-[4-(2,5-Dichlorophenyl)-5-phenyl-1,3-thiazol-2-yl]-2-[4-(ethylsulfonyl)phenyl]acetamide C₂₅H₂₀Cl₂N₂O₃S₂ 543.4 5.8 1/6 Acetamide, thiazole-2-yl with 2,5-dichlorophenyl, ethylsulfonylphenyl

*Estimated values based on structural analogs.

Key Observations:
  • Lipophilicity (XLogP3): The target compound exhibits higher lipophilicity (6.2) compared to fluorophenyl (5.1) and thiadiazole (4.7) analogs, attributed to the electron-withdrawing dichlorophenyl group and aromatic quinoline core. This may enhance membrane permeability but reduce aqueous solubility .
  • Hydrogen Bonding: All compounds share one hydrogen bond donor (amide NH) and 5–6 acceptors (quinoline N, thiazole S, carbonyl O), suggesting similar interactions with polar targets.
  • Fluorine substitution () lowers steric bulk compared to chlorine, which may affect target binding .

Biological Activity

N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2-phenylquinoline-4-carboxamide is a synthetic compound that belongs to the class of thiazole derivatives. This compound has garnered attention for its diverse biological activities, making it a subject of various pharmacological studies. The following sections provide an in-depth analysis of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is this compound. Its molecular formula is C22H16Cl2N2O2SC_{22}H_{16}Cl_{2}N_{2}O_{2}S, with a molecular weight of 445.35 g/mol. The structural uniqueness of this compound contributes to its potential therapeutic applications.

Target Interactions

Thiazole derivatives like this compound are known to interact with various biological targets. These interactions can lead to modulation of several biochemical pathways, including:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Binding : It can bind to receptors with high affinity, influencing cellular signaling pathways.

Biochemical Pathways

The biological activity of this compound can be attributed to its ability to affect multiple biochemical pathways. For instance, it may modulate pathways related to inflammation, apoptosis, and cell proliferation.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For example:

  • Mycobacterial Inhibition : Compounds in the same class have shown promising activity against mycobacterial species such as Mycobacterium tuberculosis and Mycobacterium avium, outperforming standard treatments like isoniazid and pyrazinamide .
CompoundActivity Against M. tuberculosisStandard Comparison
This compoundHighBetter than isoniazid
Other derivativesModerateComparable to pyrazinamide

Cytotoxicity and Selectivity

Studies have evaluated the cytotoxic effects of this compound on human cell lines. Notably:

  • THP-1 Cell Line : The compound exhibited low toxicity against the THP-1 human monocytic leukemia cell line, indicating a favorable safety profile .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that specific substitutions on the thiazole and quinoline rings significantly influence biological activity. For instance:

  • Chlorine Substitution : The presence of chlorine atoms enhances receptor binding affinity.
  • Phenyl Group Positioning : The positioning of the phenyl group affects solubility and permeability across cellular membranes.

Case Study 1: Antimycobacterial Activity

In a comparative study involving various quinoline derivatives, this compound was tested for its efficacy against M. tuberculosis. The compound demonstrated an IC50 value significantly lower than traditional antimycobacterial agents.

Case Study 2: Fungal Inhibition

Another study assessed the antifungal properties of related compounds against Sclerotinia sclerotiorum. The results indicated that certain derivatives exhibited superior inhibitory effects compared to established fungicides like quinoxyfen .

Q & A

Basic: What are the standard synthetic routes for N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2-phenylquinoline-4-carboxamide?

Answer:
A common approach involves coupling 2-phenylquinoline-4-carboxylic acid derivatives with 4-(2,5-dichlorophenyl)-1,3-thiazol-2-amine via carbodiimide-mediated amidation (e.g., EDC/HOBt in dichloromethane). Triethylamine is often used to neutralize HCl byproducts. Post-synthesis purification typically employs column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from methanol/acetone mixtures . Characterization via 1H^1H-NMR and LC-MS confirms product identity and purity (>98%).

Basic: Which spectroscopic methods are critical for structural elucidation of this compound?

Answer:

  • X-ray crystallography : Resolves stereoelectronic effects and confirms substituent orientations (e.g., dihedral angles between thiazole and quinoline moieties) .
  • FT-IR : Validates amide C=O stretches (~1650–1680 cm1 ^{-1}) and aromatic C-Cl vibrations (~600–800 cm1 ^{-1}) .
  • 1H^1H- and 13C^{13}C-NMR : Assigns proton environments (e.g., thiazole NH at δ 10–12 ppm) and carbon connectivity .

Advanced: How can discrepancies in biological activity data across studies be systematically addressed?

Answer:
Discrepancies may arise from:

  • Purity variations : Use HPLC-UV/ELSD to ensure >99% purity, as trace impurities (e.g., unreacted intermediates) can skew activity .
  • Assay conditions : Standardize protocols (e.g., cell lines, incubation times) using controls like staurosporine for apoptosis assays.
  • Solubility effects : Pre-dissolve compounds in DMSO (<0.1% final concentration) to avoid aggregation artifacts .
    Meta-analysis of structural analogs (e.g., ’s chlorophenyl hydrazone derivatives) can identify structure-activity trends .

Advanced: What strategies optimize synthetic yield while minimizing byproducts?

Answer:

  • Reagent stoichiometry : Use a 1.2:1 molar ratio of 2-phenylquinoline-4-carboxylic acid to thiazol-2-amine to drive amidation completion .
  • Temperature control : Maintain 0–5°C during coupling to suppress side reactions (e.g., epimerization).
  • Catalyst screening : Replace EDC with DMTMM for higher efficiency in polar aprotic solvents (e.g., DMF) .
  • Byproduct removal : Aqueous washes (NaHCO3_3, brine) extract unreacted acids/amines .

Basic: How is the compound’s stability assessed under experimental storage conditions?

Answer:

  • Accelerated stability studies : Incubate at 40°C/75% RH for 4 weeks; monitor degradation via LC-MS. Common degradants include hydrolyzed amide bonds or oxidized thiazole rings .
  • Light sensitivity : UV-Vis spectroscopy tracks photodegradation (λ = 254 nm exposure for 48 hrs) .

Advanced: What computational methods predict binding modes to biological targets?

Answer:

  • Molecular docking (AutoDock Vina) : Dock the compound into target pockets (e.g., kinase ATP-binding sites) using AMBER force fields. Validate with MD simulations (100 ns) to assess binding stability .
  • QSAR modeling : Correlate substituent electronegativity (e.g., Cl at 2,5-positions) with IC50_{50} values from analogs (e.g., ’s triazole-carboxamide derivatives) .

Advanced: How to resolve crystallographic disorder in X-ray structures of this compound?

Answer:

  • Data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.0 Å) datasets .
  • Refinement : Apply SHELXL’s PART instructions to model disordered regions (e.g., dichlorophenyl rotation).
  • Hydrogen bonding : Identify R22_2^2(8) motifs (N–H⋯N interactions) to stabilize lattice packing .

Basic: What in vitro assays are suitable for initial biological screening?

Answer:

  • Kinase inhibition : Use ADP-Glo™ assays (e.g., against JAK2 or EGFR kinases).
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with EC50_{50} calculations via GraphPad Prism .
  • Solubility : Shake-flask method in PBS (pH 7.4) to determine thermodynamic solubility .

Advanced: How to design analogs to improve metabolic stability?

Answer:

  • Bioisosteric replacement : Substitute thiazole with oxazole (lower log P) or introduce fluorine at meta positions (CYP450 resistance) .
  • Prodrug strategies : Esterify the carboxamide to enhance membrane permeability (hydrolyzed in vivo by esterases) .

Advanced: How to validate contradictory results in target engagement studies?

Answer:

  • Cellular thermal shift assay (CETSA) : Confirm target binding by measuring protein thermal stability shifts .
  • SPR/BLI : Quantify binding kinetics (ka_a/kd_d) to recombinant targets; compare with negative controls (e.g., ’s inactive hydrazones) .

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